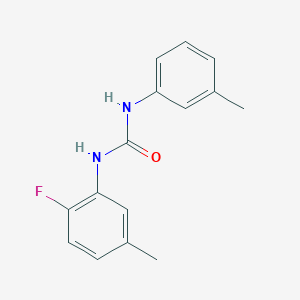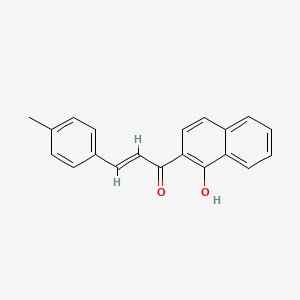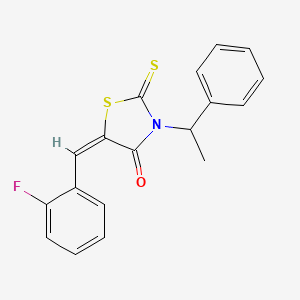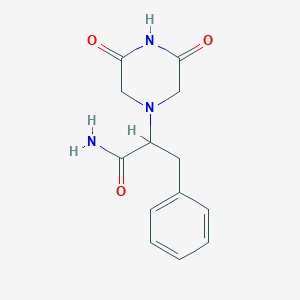![molecular formula C14H11BrN2O3 B5380678 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide, commonly known as FR901464, is a natural product isolated from the fermentation broth of the bacterium Pseudomonas aeruginosa. It is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. FR901464 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
FR901464 is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. Splicing is the process by which introns are removed from pre-mRNA and exons are joined together to form mature mRNA. FR901464 specifically inhibits the splicing factor SF3B1, which is essential for the recognition of the branchpoint sequence in pre-mRNA. Inhibition of SF3B1 leads to the accumulation of unspliced pre-mRNA, which triggers the activation of the RNA surveillance pathway and ultimately leads to apoptosis.
Biochemical and Physiological Effects
FR901464 has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of treatment. In addition, FR901464 has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. However, the exact biochemical and physiological effects of FR901464 are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
FR901464 is a complex molecule that is difficult to synthesize, which can be a limitation for lab experiments. However, the semi-synthesis approach has made it more practical to produce FR901464 in larger quantities. In addition, FR901464 has shown promising results in preclinical studies as an anticancer and antiviral agent, which makes it an attractive candidate for further research.
Orientations Futures
There are several future directions for the study of FR901464. One direction is to further investigate its potential as an anticancer agent. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its potential as an antiviral agent. FR901464 has shown promise in inhibiting the replication of several viruses, but more research is needed to determine its effectiveness in vivo. Finally, the mechanism of action of FR901464 is still not fully understood, and more research is needed to elucidate its molecular targets and downstream effects.
Méthodes De Synthèse
FR901464 is a complex natural product that is difficult to synthesize. Several synthetic approaches have been developed, including total synthesis and semi-synthesis. The total synthesis of FR901464 involves the construction of the entire molecule from simple starting materials. The semi-synthesis approach involves the modification of a natural product precursor to produce FR901464. Both approaches have been successful in producing FR901464, but the semi-synthesis approach is more practical due to the complexity of the molecule.
Applications De Recherche Scientifique
FR901464 has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to radiation therapy. FR901464 has also been studied for its potential as an antiviral agent. It has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
N-[(Z)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)14(19)17-12(13(16)18)8-11-5-2-6-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLABRDEJTQEV-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5380608.png)

![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)


